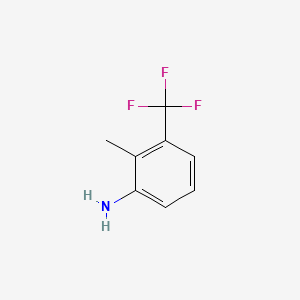

Trifluoromethyl toluidine

Description

Significance of Fluorinated Anilines in Organic Synthesis and Chemical Biology

The introduction of fluorine into organic molecules, including anilines, is a well-established strategy in medicinal chemistry and materials science for modulating chemical properties. nih.gov Fluorine is the most electronegative element, and the carbon-fluorine (C-F) bond is the strongest in organic chemistry. acs.orgnih.gov These fundamental characteristics lead to significant alterations in the physical and chemical behavior of the parent molecule.

In the context of anilines, fluorination can influence:

Electronic Effects : The trifluoromethyl group (CF₃), present in 2-Methyl-3-(trifluoromethyl)aniline, is a strong electron-withdrawing group. tuodaindus.com This reduces the electron density of the aromatic ring, affecting its reactivity in electrophilic substitution reactions and modifying the basicity of the amino group. nih.gov

Lipophilicity : Fluorine substitution is a common method to increase a molecule's lipophilicity (its ability to dissolve in fats and lipids). This is a critical factor in pharmaceutical research as it can enhance the absorption and distribution of a drug, including its ability to cross biological barriers like the blood-brain barrier. tuodaindus.comnih.gov

Metabolic Stability : The strength of the C-F bond can block sites on a molecule that are susceptible to metabolic oxidation. This can increase the metabolic stability of a compound, leading to a longer biological half-life. nih.gov

Binding Interactions : Fluorine can participate in unique non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, within the binding pockets of proteins and enzymes. nih.govacs.org These interactions can lead to enhanced binding affinity and selectivity for a biological target.

Due to these effects, fluorinated anilines are indispensable building blocks in the synthesis of a wide array of bioactive molecules, including pharmaceuticals and agrochemicals. tuodaindus.comnih.gov Approximately 20% of all marketed drugs contain fluorine. nih.gov In chemical biology, these compounds can be used to create molecular probes to study biological processes or to systematically investigate structure-activity relationships (SAR) by observing the effects of strategic fluorine incorporation. tuodaindus.comnih.gov

Research Context and Academic Relevance of 2-Methyl-3-(trifluoromethyl)aniline

The academic and industrial interest in 2-Methyl-3-(trifluoromethyl)aniline stems largely from its utility as a specialized chemical intermediate. The unique ortho-methyl and meta-trifluoromethyl substitution pattern on the aniline (B41778) ring makes it an electronically and sterically optimized precursor for specific synthetic targets. tuodaindus.comgoogle.com

Key Research Applications:

Pharmaceutical Synthesis : The most prominent application is in the synthesis of the analgesic and anti-inflammatory drug Flunixin. google.comganeshremedies.com The synthesis typically involves the reaction of 2-Methyl-3-(trifluoromethyl)aniline with 2-chloronicotinic acid or its esters. ganeshremedies.comdcu.ie A 1993 master's thesis by Li Jin detailed the development of a straightforward, bench-scale synthesis of the title compound from the less expensive starting material 3-trifluoromethylaniline, highlighting the academic effort to make this key intermediate more accessible. dcu.iedcu.ie

Agrochemical and Materials Science : Beyond pharmaceuticals, it serves as an intermediate in the synthesis of agrochemicals and advanced electronic materials. tuodaindus.comgoogle.com In materials science, the trifluoromethyl group can impart desirable properties such as thermal stability, chemical resistance, and specific electronic characteristics to polymers and other specialty materials. tuodaindus.com

Novel Compound Synthesis : Research groups have utilized 2-Methyl-3-(trifluoromethyl)aniline to create new classes of compounds for biological evaluation. For example, it has been used in the one-pot, three-component condensation reaction with various aldehydes and dimethylphosphite (B8804443) to generate a novel series of α-aminophosphonates, which were subsequently evaluated for their cytotoxic effects against several cancer cell lines. researchgate.net

Synthesis in Research: The synthesis of 2-Methyl-3-(trifluoromethyl)aniline is non-trivial due to the specific arrangement of the substituents, which has led to the development of several distinct synthetic pathways in academic and patent literature. google.com

One developed route begins with 3-trifluoromethylaniline, which undergoes acylation to protect the amino group, followed by directed methylation and subsequent deprotection to yield the final product. dcu.ie

Another patented method starts from 2-chloro-3-trifluoromethyl aniline, where the chloro group is replaced by a methyl group through a multi-step process involving the introduction of a methylthio group, conversion to a chloromethyl group, and subsequent hydrogenation. google.comchemicalbook.com

A different patented route involves a six-step process starting from 3-nitro-4-methyl benzenesulfonic acid, culminating in the hydrogenation of a 2-nitro-6-trifluoromethyl toluene (B28343) intermediate to yield 2-methyl-3-trifluoromethylaniline. google.com

The continued research into efficient and cost-effective syntheses underscores the compound's value as a versatile intermediate for further manufacturing and research purposes. chemscene.com

Properties of 2-Methyl-3-(trifluoromethyl)aniline

| Property | Value |

| CAS Number | 54396-44-0 sigmaaldrich.com |

| Chemical Formula | C₈H₈F₃N sigmaaldrich.com |

| Synonyms | 2-Amino-6-(trifluoromethyl)toluene, Benzenamine, 2-methyl-3-(trifluoromethyl)- sigmaaldrich.com |

| Purity | ≥95% - ≥98% (Varies by supplier) chemsrc.comchemscene.com |

| Primary Use | Chemical Synthesis Intermediate sigmaaldrich.com |

Properties

IUPAC Name |

2-methyl-3-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3N/c1-5-6(8(9,10)11)3-2-4-7(5)12/h2-4H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWLDBACVSHADLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9057769 | |

| Record name | 3-(Trifluoromethyl)-o-toluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9057769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54396-44-0 | |

| Record name | 2-Methyl-3-(trifluoromethyl)aniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54396-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-3-(trifluoromethyl)benzenamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054396440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Trifluoromethyl)-o-toluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9057769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(trifluoromethyl)-o-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.750 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIFLUOROMETHYL TOLUIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/569607266B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Process Development for 2 Methyl 3 Trifluoromethyl Aniline

Evolution of Synthetic Routes

The journey to produce 2-Methyl-3-(trifluoromethyl)aniline efficiently and economically has led to the development of several synthetic pathways, moving from classical multi-step procedures to more streamlined modern catalytic methods.

Classical Approaches and Early Developments

An early and straightforward synthesis of 2-methyl-3-(trifluoromethyl)aniline was developed from the inexpensive starting material, 3-(trifluoromethyl)aniline (B124266). dcu.ie This method involves a three-step process:

Conversion of 3-trifluoromethylaniline to pivalylamino-3-trifluoromethylbenzene.

Conversion of pivalylamino-3-trifluoromethylbenzene to pivalylamino-2-methyl-3-trifluoromethylbenzene.

Conversion of pivalylamino-2-methyl-3-trifluoromethylbenzene to 2-methyl-3-trifluoromethylaniline. dcu.ie

Another classical approach involves the hydrolysis of 2,2,2'-trimethyl-3'-trifluoromethyl-propionanilide. chemicalbook.com In this process, a solution of the propionanilide in ethanol (B145695) and concentrated hydrochloric acid is refluxed for 24 hours. The product is then isolated through a series of extraction and purification steps, yielding 2-methyl-3-(trifluoromethyl)aniline. chemicalbook.com While effective, these classical methods can be time-consuming and may involve harsh reaction conditions.

Modern Catalytic Methods and Reaction Technologies

More recent developments in the synthesis of 2-Methyl-3-(trifluoromethyl)aniline have focused on the use of catalytic systems to improve efficiency, yield, and safety. A notable modern approach utilizes 2-chloro-3-trifluoromethylaniline as the starting material. google.com This method, detailed in Chinese patent CN108911989A, involves the introduction of a methylthio group onto the aniline (B41778), followed by reaction with sulfonyl chloride to form a chloromethyl group. Subsequent neutralization and hydrogenation yield the final product. google.com This patented process boasts a high yield of up to 70% and a purity of over 99%, making it suitable for large-scale industrial production. google.com

Another innovative method involves the catalytic reduction of 2-nitro-6-trifluoromethyl toluene (B28343). google.com This process, carried out in the presence of a palladium-charcoal catalyst in methanol (B129727) under pressure, provides a high yield of 2-methyl-3-(trifluoromethyl)aniline after purification. google.com The use of mechanochemistry, a solvent-free or low-solvent technique, is also emerging as a green and efficient alternative for the synthesis of aniline derivatives through the reduction of nitroarenes using iron powder and water. rsc.org These modern catalytic methods often offer advantages such as milder reaction conditions, reduced waste, and the avoidance of toxic reagents. google.comrsc.org

Strategic Use of Precursors and Building Blocks

The choice of starting materials and intermediates is crucial in designing an efficient and cost-effective synthesis for 2-Methyl-3-(trifluoromethyl)aniline.

Derivatization from 2-chloro-3-(trifluoromethyl)aniline (B1586914)

A significant modern synthetic route utilizes 2-chloro-3-(trifluoromethyl)aniline as a key precursor. google.com This method introduces a methyl group at the 2-position of the aniline ring through a multi-step process. The process begins with the introduction of a methylthio group, which is subsequently converted to a chloromethyl group. The final step involves a reduction reaction to yield 2-Methyl-3-(trifluoromethyl)aniline. google.com This strategic use of 2-chloro-3-(trifluoromethyl)aniline provides a high-yield pathway to the desired product and is amenable to industrial scale-up. google.com

| Starting Material | Key Intermediates | Final Product | Reference |

| 2-chloro-3-(trifluoromethyl)aniline | 6-chloro-2-(methylthio)methyl-3-trifluoromethylaniline, 6-chloro-2-chloromethyl-3-trifluoromethylaniline hydrochloride | 2-Methyl-3-(trifluoromethyl)aniline | google.com |

Conversion from 3-(trifluoromethyl)aniline Derivatives

A well-established and cost-effective approach starts with 3-(trifluoromethyl)aniline. dcu.ie This method relies on the protection of the amino group, followed by the introduction of a methyl group and subsequent deprotection.

The key steps are:

Protection: 3-(trifluoromethyl)aniline is converted to its pivaloyl derivative, pivalylamino-3-trifluoromethylbenzene. dcu.ie

Methylation: The protected intermediate is then methylated to form pivalylamino-2-methyl-3-trifluoromethylbenzene. dcu.ie

Deprotection: Finally, hydrolysis of the pivaloyl group yields 2-Methyl-3-(trifluoromethyl)aniline. dcu.ie

This route, developed in 1993, represented a significant step forward in making the compound more readily available for pharmaceutical research.

| Starting Material | Key Intermediates | Final Product | Reference |

| 3-(trifluoromethyl)aniline | pivalylamino-3-trifluoromethylbenzene, pivalylamino-2-methyl-3-trifluoromethylbenzene | 2-Methyl-3-(trifluoromethyl)aniline | dcu.ie |

Process Optimization and Scale-Up Considerations

The transition from a laboratory-scale synthesis to large-scale industrial production of 2-Methyl-3-(trifluoromethyl)aniline requires careful optimization of reaction conditions and consideration of several key factors. The goal is to achieve high yield and purity while ensuring the process is economically viable, safe, and environmentally friendly. google.com

For the synthesis starting from 2-chloro-3-(trifluoromethyl)aniline, optimization of the mass ratios of reactants and solvents is crucial. For instance, the ratio of 2-chloro-3-trifluoromethylaniline to solvent, dimethyl sulfide, N-chlorosuccinimide, and triethylamine (B128534) can be fine-tuned to maximize yield. google.com Similarly, in the final hydrogenation step, the ratio of the intermediate to the solvent, catalyst (Pd/C), and base is optimized for efficient conversion. google.com

When scaling up, factors such as heat transfer, mixing efficiency, and the safe handling of reagents and intermediates become paramount. The choice of reactor type, such as a pressure reaction kettle for hydrogenation, is important for maintaining optimal reaction conditions. google.com The development of continuous flow microreactor technology also presents an opportunity for safer and more efficient large-scale production.

Investigation of Reaction Conditions and Solvent Systems

The synthesis of 2-Methyl-3-(trifluoromethyl)aniline can be approached through several distinct routes, each with its own set of optimized reaction conditions and solvent systems. The choice of solvent is critical as it influences reactant solubility, reaction rates, and can impact the final product purity.

One prominent synthetic pathway begins with 2-chloro-3-trifluoromethyl aniline. In this multi-step process, the selection of the solvent for the initial step is important, with options including dichloroethane, dichloromethane, or toluene. google.com A preferred mass ratio for this step involves 1 part 2-chloro-3-trifluoromethylaniline to 10 parts solvent. google.com Another well-documented route starts from the inexpensive 3-trifluoromethylaniline, which undergoes a three-step process involving protection, methylation, and deprotection. dcu.ie The final deprotection step to yield the target aniline is often achieved by refluxing the intermediate, 2,2,2'-trimethyl-3'-trifluoromethyl-propionanilide, in a mixture of ethanol and concentrated hydrochloric acid for 24 hours. chemicalbook.com This process yields a pale brown liquid that can be purified further. chemicalbook.com

A third route involves the reduction of an intermediate, 2-nitro-6-trifluoromethyl toluene. google.com The solvent for this hydrogenation reduction step can be methanol, ethanol, or glacial acetic acid, with a typical mass-to-volume ratio of the nitro-intermediate to solvent being between 1:2 and 1:5. google.com The reaction is typically carried out at a temperature of 35°C and a pressure of 0.5 MPa for approximately 3 hours. google.com

Table 1: Investigated Reaction Conditions for Key Synthetic Steps

| Synthetic Step | Starting Material | Solvent(s) | Key Conditions | Source(s) |

|---|---|---|---|---|

| Chloromethylation | 2-chloro-3-trifluoromethyl aniline | Dichloroethane, Dichloromethane, or Toluene | Mass Ratio (reactant:solvent) = 1:10 | google.com |

| Deprotection | 2,2,2'-trimethyl-3'-trifluoromethyl-propionanilide | Ethanol / Conc. HCl | Reflux for 24 hours | chemicalbook.com |

| Hydrogenation Reduction | 2-nitro-6-trifluoromethyl toluene | Methanol, Ethanol, or Glacial Acetic Acid | 35°C, 0.5 MPa, 3 hours | google.com |

Catalyst Efficiency and Selectivity in Methylation and Reduction Steps

Catalysts play a pivotal role in the synthesis of 2-Methyl-3-(trifluoromethyl)aniline, particularly in the crucial reduction steps that convert a nitro or chloro group precursor into the final amine. The efficiency and selectivity of the catalyst are paramount for maximizing yield and ensuring the correct isomer is formed.

In the synthetic route starting from 2-chloro-3-trifluoromethyl aniline, a hydrogenation step is employed to produce the final product. google.com This process uses a Palladium on carbon (Pd/C) catalyst in the presence of an alkali and ethanol. The reaction proceeds for 48 hours under a hydrogen pressure of 4kg to achieve the desired transformation. google.com

Another widely used method involves the catalytic reduction of 2-nitro-6-trifluoromethyl toluene. google.com The preferred and highly efficient catalyst for this step is 5% Palladium on carbon (Pd/C). google.com Under optimized conditions (35°C and 0.5 MPa pressure in methanol), this catalyst facilitates the reduction with high yields, reported to be between 93% and 95%. google.com The mass ratio of the starting nitro-compound to the catalyst is typically maintained at 1:0.02 to 1:0.05. google.com While Pd/C is the most common, alternative catalysts such as platinum dioxide or copper chromite have also been cited for this transformation. google.com The high selectivity of these catalysts is crucial for the reduction of the nitro group without affecting the trifluoromethyl group or the aromatic ring.

Table 2: Catalyst Performance in the Reduction of 2-nitro-6-trifluoromethyl toluene

| Catalyst | Solvent | Conditions | Reported Yield | Source(s) |

|---|---|---|---|---|

| 5% Palladium on Carbon (Pd/C) | Methanol | 35°C, 0.5 MPa, 3 hours | 93-95% | google.com |

| Platinum Dioxide | Methanol, Ethanol, or Glacial Acetic Acid | Not specified | Not specified | google.com |

Purity Enhancement and Impurity Control Strategies in Synthesis

Achieving high purity, often greater than 99%, is a critical goal in the synthesis of 2-Methyl-3-(trifluoromethyl)aniline, especially for its use in pharmaceutical applications. google.comtuodaindus.com The presence of impurities can negatively impact subsequent reaction steps and the quality of the final active pharmaceutical ingredient. beilstein-journals.org Therefore, robust purification methods and impurity control strategies are integral to the manufacturing process.

A primary strategy for purity enhancement is the careful control of the synthesis process to minimize byproduct formation. The synthetic method starting from 2-chloro-3-trifluoromethyl aniline is noted for producing a final product with purity higher than 99%, making it suitable for industrial-scale production. google.com This suggests that the process has inherent controls that limit the generation of significant impurities. google.com

Following the chemical synthesis, physical purification methods are employed to remove any remaining impurities. Distillation is a common and effective technique. One method specifies purification by distillation under reduced pressure (b.p. 108°-110° C., 30 mm) to isolate the pure product. chemicalbook.com Controlled distillation is also highlighted as a key step in ensuring batch-to-batch consistency and high purity (≥99.0%). tuodaindus.com

Impurity control also involves addressing potential side-reactions at intermediate stages. It is often necessary to remove certain impurities during the process, as they can be difficult to separate from the final product without significant yield loss. beilstein-journals.org The use of high-purity starting materials and reagents is another fundamental strategy to ensure clean downstream reactions and minimize the final impurity profile. tuodaindus.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2-Methyl-3-(trifluoromethyl)aniline |

| 2-chloro-3-trifluoromethyl aniline |

| 2-chloronicotinate |

| 2-nitro-6-trifluoromethyl toluene |

| 2,2,2'-trimethyl-3'-trifluoromethyl-propionanilide |

| 3-trifluoromethylaniline |

| 6-chloro-2-chloromethyl-3-trifluoromethyl aniline hydrochloride |

| Copper chromite |

| Dichloroethane |

| Dichloromethane |

| Ethanol |

| Ethylene (B1197577) glycol |

| Flunixin |

| Glacial acetic acid |

| Hydrochloric acid |

| Methanol |

| Palladium on carbon (Pd/C) |

| pivalylamino-2-methyl-3-trifluoromethylbenzene |

| pivalylamino-3-trifluoromethylbenzene |

| Platinum dioxide |

| Toluene |

Chemical Reactivity and Mechanistic Studies of 2 Methyl 3 Trifluoromethyl Aniline

Aromatic Ring Reactivity and Substituent Effects

The chemical behavior of 2-Methyl-3-(trifluoromethyl)aniline is intricately governed by the electronic interplay of its substituents on the aromatic ring. The methyl (-CH3) group and the trifluoromethyl (-CF3) group, along with the amino (-NH2) moiety, dictate the molecule's reactivity towards electrophilic and nucleophilic reagents.

Influence of Trifluoromethyl and Methyl Groups on Electron Density and Orientation

The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This effect significantly decreases the electron density of the aromatic ring, making it less susceptible to electrophilic aromatic substitution. tuodaindus.comsmolecule.com Conversely, the methyl group is an electron-donating group through an inductive effect and hyperconjugation, which tends to increase the electron density of the ring. libretexts.org

Electrophilic and Nucleophilic Character of the Aniline (B41778) Moiety

The amino group (-NH2) in 2-Methyl-3-(trifluoromethyl)aniline imparts nucleophilic character to the molecule, allowing it to react with various electrophiles. libretexts.org However, the presence of the electron-withdrawing trifluoromethyl group reduces the basicity and nucleophilicity of the amino group compared to aniline.

The aromatic ring itself, being electron-deficient due to the trifluoromethyl group, can exhibit some electrophilic character, particularly in reactions with strong nucleophiles. However, the primary reactivity profile is dominated by the nucleophilic nature of the amino group.

Derivatization Reactions for Functionalization

The functionalization of 2-Methyl-3-(trifluoromethyl)aniline is primarily achieved through reactions involving the amino group, leading to the formation of a wide range of derivatives.

Amidation and Acylation Reactions

The amino group of 2-Methyl-3-(trifluoromethyl)aniline readily undergoes amidation and acylation reactions with carboxylic acids, acyl halides, and anhydrides to form the corresponding amides. These reactions are fundamental in synthetic chemistry for creating more complex molecules. For instance, N-trifluoromethyl amides can be synthesized from carboxylic acid halides and esters. escholarship.org The formation of an amide bond is a key step in the synthesis of various biologically active compounds. The reactivity in these reactions can be influenced by steric hindrance from the ortho-methyl group.

Heterocyclic Ring Formation Strategies

2-Methyl-3-(trifluoromethyl)aniline is a valuable precursor for the synthesis of various heterocyclic compounds. rsc.org The amino group, often in combination with a second functional group introduced to the ring or a reactant, can participate in cyclization reactions to form rings.

For example, it can be used in the synthesis of quinolines and quinazolinones. rsc.orgacs.org The reaction of anilines with β-enamino diketones can lead to the formation of triazolopyrimidines. rsc.org Furthermore, palladium-catalyzed carbonylative cyclization reactions provide a route to quinazolinones. rsc.org The unique substitution pattern of 2-Methyl-3-(trifluoromethyl)aniline can influence the regioselectivity and yield of these cyclization reactions.

Carbon-Nitrogen Bond Formation Reactions

Carbon-nitrogen (C-N) bond formation is a cornerstone of organic synthesis, and 2-Methyl-3-(trifluoromethyl)aniline serves as a key building block in many such reactions. illinois.edu These reactions are critical for the synthesis of numerous pharmaceuticals and other functional materials.

A prominent example is the synthesis of the non-steroidal anti-inflammatory drug (NSAID) flunixin. ganeshremedies.com In this synthesis, 2-Methyl-3-(trifluoromethyl)aniline is reacted with 2-chloronicotinic acid in a nucleophilic aromatic substitution reaction to form the crucial C-N bond that constitutes the core structure of the drug. ganeshremedies.com

Transition metal-catalyzed cross-coupling reactions are also powerful methods for C-N bond formation. While specific examples involving 2-Methyl-3-(trifluoromethyl)aniline are not extensively detailed in the provided search results, general methodologies such as the Buchwald-Hartwig amination are widely used to couple amines with aryl halides. These methods offer a versatile approach to constructing C-N bonds and could be applied to 2-Methyl-3-(trifluoromethyl)aniline to create a diverse range of substituted aniline derivatives.

Coupling with Halogenated Nicotinates

The coupling of 2-methyl-3-(trifluoromethyl)aniline with halogenated nicotinates is a significant transformation, primarily utilized in the synthesis of pharmaceutically important compounds. One of the most notable applications is in the production of Flunixin, an analgesic and anti-inflammatory drug. ganeshremedies.com This reaction typically involves the formation of a carbon-nitrogen bond between the aniline nitrogen and the aromatic ring of the nicotinate.

The reaction is generally carried out via a nucleophilic aromatic substitution, often catalyzed by a transition metal. The Ullmann condensation is a classic method for such aryl aminations, traditionally using copper or its salts as a catalyst at elevated temperatures. nih.govorgsyn.org These reactions often require high-boiling polar solvents. nih.gov In a specific instance, the synthesis of 2-(2-methyl-3-trifluoromethylanilino)nicotinic acid was successfully achieved by reacting 2-methyl-3-(trifluoromethyl)aniline with the methyl ester of 2-chloronicotinic acid. organic-chemistry.org An attempted one-step synthesis using 2-chloronicotinic acid directly, however, resulted in the unexpected formation of N-(2-methyl-3-trifluoromethyl)phenyl-2-hydroxynicotinamide. organic-chemistry.org

Modern variations of this coupling, such as the Buchwald-Hartwig amination, utilize palladium catalysts, which can offer milder reaction conditions and broader substrate scope compared to the traditional Ullmann reaction. wikipedia.orgwikipedia.org These reactions proceed through a catalytic cycle involving oxidative addition, amine coordination, deprotonation, and reductive elimination.

Table 1: Coupling Reaction of 2-Methyl-3-(trifluoromethyl)aniline with Halogenated Nicotinates

| Reactant 1 | Reactant 2 | Product | Notes |

| 2-Methyl-3-(trifluoromethyl)aniline | Methyl 2-chloronicotinate | 2-(2-Methyl-3-trifluoromethylanilino)nicotinic acid | A key step in a feasible bench-scale synthesis. organic-chemistry.org |

| 2-Methyl-3-(trifluoromethyl)aniline | 2-Chloronicotinic acid | N-(2-Methyl-3-trifluoromethyl)phenyl-2-hydroxynicotinamide | Unexpected product from an attempted one-step synthesis. organic-chemistry.org |

| 2-Methyl-3-(trifluoromethyl)aniline | 2-Chloronicotinate | Flunixin | Reaction performed in ethylene (B1197577) glycol. ganeshremedies.com |

Multicomponent Reactions for Alpha-Aminophosphonates

Alpha-aminophosphonates, which are phosphorus analogs of α-amino acids, can be synthesized through a one-pot, three-component reaction known as the Kabachnik-Fields reaction. organic-chemistry.orgwikipedia.org This reaction typically involves the condensation of an amine, a carbonyl compound (such as an aldehyde or ketone), and a dialkyl phosphite (B83602). wikipedia.org

While specific literature detailing the use of 2-methyl-3-(trifluoromethyl)aniline in the Kabachnik-Fields reaction is not prevalent, the general mechanism allows for the use of various anilines. nih.gov The reaction can proceed through two primary pathways. The first involves the initial formation of an imine from the amine and the carbonyl compound, which is then followed by the nucleophilic addition of the dialkyl phosphite. The second pathway suggests the formation of an α-hydroxyphosphonate from the carbonyl compound and the phosphite, which is subsequently substituted by the amine. nih.gov Kinetic studies suggest that the predominant mechanism is dependent on the specific nature of the reactants. nih.govrgmcet.edu.in For aniline derivatives, the "imine" mechanism is generally favored. nih.gov

The reaction can be catalyzed by both acids and bases to improve the reaction rate and yield. organic-chemistry.org

Table 2: Generalized Kabachnik-Fields Reaction

| Component 1 | Component 2 | Component 3 | Product Class |

| Amine (e.g., 2-Methyl-3-(trifluoromethyl)aniline) | Carbonyl Compound (Aldehyde or Ketone) | Dialkyl Phosphite | Alpha-Aminophosphonate |

Guanidine (B92328) Synthesis via N-Methyl-3-(trifluoromethyl)aniline Hydrochloride

Guanidines are a class of organic compounds characterized by a central carbon atom bonded to three nitrogen atoms. The synthesis of substituted guanidines can be achieved through various methods, often involving the reaction of an amine hydrochloride with a cyanamide (B42294) or a guanidinylating agent.

Specifically, the synthesis of N,N',N''-trisubstituted guanidines can be accomplished by heating an N-arylcyanamide with an N-methylamine hydrochloride. organic-chemistry.org In a related example, N-methyl-3-(trifluoromethyl)aniline hydrochloride was reacted with N-(naphthalen-1-yl)cyanamide in toluene (B28343) at 130 °C to produce the corresponding trisubstituted guanidine in a 35% yield. organic-chemistry.org This yield was notably higher than when the reactants were reversed (16% yield from 1-naphthylamine (B1663977) hydrochloride and N-methyl-N-(3-(trifluoromethyl)phenyl)cyanamide), suggesting that the reaction pathway where the more nucleophilic amine attacks the cyanamide is more efficient. organic-chemistry.org

Another common method for preparing substituted guanidines involves the use of a guanidinylating agent, such as N,N'-di-Boc-N"-triflylguanidine, which reacts with amines to form the protected guanidine, followed by deprotection. orgsyn.org

Table 3: Example of Guanidine Synthesis

| Reactant 1 | Reactant 2 | Solvent | Temperature | Product | Yield |

| N-(naphthalen-1-yl)cyanamide | N-methyl-3-(trifluoromethyl)aniline hydrochloride | Toluene | 130 °C | N-(naphthalen-1-yl)-N'-methyl-N'-(3-(trifluoromethyl)phenyl)guanidine | 35% organic-chemistry.org |

Reaction Mechanism Elucidation

The elucidation of reaction mechanisms is crucial for understanding and optimizing chemical transformations. For the reactions involving 2-methyl-3-(trifluoromethyl)aniline discussed herein, the mechanisms are generally well-studied for the broader classes of these reactions.

In the case of copper-catalyzed C-N coupling reactions, such as the Ullmann condensation, the mechanism is believed to involve a Cu(I) species as the active catalyst. researchgate.net One proposed mechanism involves the oxidative addition of the aryl halide to a Cu(I) complex, forming a Cu(III) intermediate, which then undergoes reductive elimination to form the C-N bond and regenerate the Cu(I) catalyst. organic-chemistry.orgresearchgate.net However, the high oxidation state of Cu(III) makes this pathway a subject of debate. Alternative mechanisms that have been proposed include σ-bond metathesis and a process involving single electron transfer (SET). wikipedia.orgresearchgate.net Computational studies on related iron-catalyzed Ullmann-type reactions suggest a concerted nucleophilic substitution mechanism. digitellinc.com

For the Kabachnik-Fields reaction, as mentioned previously, two primary mechanistic pathways are considered: the "imine" pathway and the "α-hydroxyphosphonate" pathway. nih.govresearchgate.net In the "imine" route, the amine and carbonyl compound first condense to form an imine, which is then attacked by the nucleophilic phosphorus of the dialkyl phosphite. nih.gov In the "α-hydroxyphosphonate" route, the dialkyl phosphite adds to the carbonyl group first, forming an α-hydroxyphosphonate, which then undergoes nucleophilic substitution by the amine. nih.gov The prevailing pathway is influenced by the basicity and nucleophilicity of the amine, as well as the reaction conditions. For anilines, evidence often points towards the imine-mediated pathway. nih.gov

Applications in Medicinal Chemistry and Drug Discovery

2-Methyl-3-(trifluoromethyl)aniline as a Privileged Scaffold in Pharmaceutical Synthesis

In the realm of pharmaceutical synthesis, 2-methyl-3-(trifluoromethyl)aniline is considered a "privileged scaffold." This term refers to a molecular framework that can be used to build a variety of compounds that are active against different biological targets. The unique electronic and steric properties imparted by the trifluoromethyl and methyl groups make this aniline (B41778) derivative a versatile starting material for creating diverse libraries of potential drug candidates. tuodaindus.com Its utility extends to the synthesis of not only analgesic and anti-inflammatory drugs but also compounds targeting the central nervous system and modulators of protein-protein interactions. tuodaindus.combenchchem.com

A significant breakthrough in making this key intermediate more accessible for research and commercial applications occurred in 1993 with the development of a straightforward, bench-scale synthesis from the inexpensive starting material, 3-trifluoromethylaniline. benchchem.comdcu.ie This three-step process involves the conversion of 3-trifluoromethylaniline to pivalylamino-3-trifluoromethylbenzene, followed by its conversion to pivalylamino-2-methyl-3-trifluoromethylbenzene, and finally hydrolysis to yield 2-methyl-3-(trifluoromethyl)aniline. dcu.ie More recent advancements in synthetic methodology, such as the process described in a 2018 Chinese patent using 2-chloro-3-trifluoromethylaniline as the raw material, continue to improve the efficiency and cost-effectiveness of its production. benchchem.comgoogle.com

Synthesis and Optimization of Analgesic and Anti-inflammatory Agents

One of the most prominent applications of 2-methyl-3-(trifluoromethyl)aniline is in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs).

2-Methyl-3-(trifluoromethyl)aniline is a crucial intermediate in the synthesis of Flunixin, a potent NSAID used in veterinary medicine for its analgesic, anti-inflammatory, and antipyretic properties. benchchem.comgoogle.comnih.gov The synthesis typically involves the reaction of 2-methyl-3-(trifluoromethyl)aniline with 2-chloronicotinic acid or its ester. google.comganeshremedies.com

Several synthetic methods have been developed to improve the yield and efficiency of Flunixin production. One reported method involves the reaction of 2-methyl-3-(trifluoromethyl)aniline with ethyl 2-chloronicotinate in ethylene (B1197577) glycol. ganeshremedies.com Another approach utilizes a palladium-catalyzed cross-coupling reaction. More environmentally friendly, or "green," syntheses have also been explored. For instance, a solvent-free method using boric acid as a catalyst has been reported to produce Flunixin in excellent yields. nih.gov In this method, the optimal molar ratio of 2-methyl-3-(trifluoromethyl)aniline to 2-chloronicotinic acid was found to be 2:1 at 120°C. nih.gov Another patented method describes the use of a perfluorinated sulfonic acid resin as a recyclable catalyst in an aqueous medium, achieving a reaction yield of up to 97%. google.com

The development of Flunixin analogues is an active area of research aimed at discovering compounds with improved efficacy and side-effect profiles.

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule relates to its biological activity. For Flunixin and its derivatives, SAR studies have provided insights into the key structural features required for their anti-inflammatory and analgesic effects.

Crystallographic studies have revealed that Flunixin can exist in different polymorphic forms, which are distinct crystalline structures of the same compound. acs.org These studies have shown that the conformation of the molecule and the intermolecular interactions, such as hydrogen bonding, are important for its activity. acs.org For example, two conformational polymorphs of Flunixin have been identified, both of which display an intramolecular hydrogen bond between the amine N-H and the carbonyl oxygen of the carboxylic acid group. acs.org

Comparisons with the related NSAID, clonixin, have further elucidated the structural requirements for activity. acs.org Hirshfeld surface analysis, a tool used to visualize and quantify intermolecular interactions, has shown that the interaction patterns in the different polymorphs of Flunixin are similar to those observed in the polymorphs of clonixin. acs.org These studies help in the rational design of new analogues with potentially enhanced therapeutic properties.

Exploration of Novel Fluorinated Scaffolds for Biological Targets

The unique properties of the trifluoromethyl group, such as its high electronegativity and lipophilicity, make it a valuable addition to molecules designed to interact with biological targets. benchchem.com The incorporation of 2-methyl-3-(trifluoromethyl)aniline into novel scaffolds is a key strategy in modern drug discovery.

The development of drugs that can effectively cross the blood-brain barrier (BBB) to reach their targets in the central nervous system (CNS) is a major challenge in medicinal chemistry. unil.chnih.gov The physicochemical properties of a molecule, particularly its lipophilicity and polar surface area, play a crucial role in its ability to permeate the BBB. nih.gov

The trifluoromethyl group in 2-methyl-3-(trifluoromethyl)aniline can enhance a molecule's lipophilicity, which can, in some cases, improve its ability to cross the BBB. benchchem.com Research has shown that incorporating fluorine into drug candidates can lead to enhanced brain penetration and improved efficacy for neurological targets. acs.org A case study highlighted the use of high-purity 2-methyl-3-(trifluoromethyl)aniline in the investigation of novel fluorinated scaffolds for neurological targets. This research led to the identification of a promising lead compound with excellent blood-brain barrier penetration and potent activity against a previously "undruggable" protein-protein interaction implicated in neurodegenerative disorders. tuodaindus.com Computational models are often used to predict the BBB permeation of new compounds, helping to guide the design of CNS-active drugs. unil.ch

Protein-protein interactions (PPIs) are fundamental to most cellular processes, and their dysregulation is often associated with disease. le.ac.uknih.gov As such, the modulation of PPIs with small molecules has emerged as a promising therapeutic strategy. le.ac.uknih.gov However, targeting the large and often flat surfaces of PPIs has historically been considered a significant challenge. tue.nl

The unique three-dimensional structure and electronic properties of scaffolds derived from 2-methyl-3-(trifluoromethyl)aniline can be exploited to design molecules that can effectively modulate PPIs. These modulators can act as either inhibitors or stabilizers of protein complexes. nih.gov The development of small molecules, peptides, and natural products that can target PPIs is an active area of research. le.ac.uktue.nl The aforementioned case study of a lead compound for a neurodegenerative disease demonstrates the potential of 2-methyl-3-(trifluoromethyl)aniline-containing scaffolds to serve as potent modulators of PPIs. tuodaindus.com

Contributions to Radioligand Development for Positron Emission Tomography (PET) Imaging

The development of effective PET radioligands is crucial for the non-invasive study of neuroreceptors in living organisms. These radiolabeled molecules allow for the visualization, quantification, and characterization of receptor density and function, providing invaluable insights into neurological disorders and aiding in the development of new therapeutics.

Dysfunction of the NMDA receptor, a key player in synaptic plasticity, learning, and memory, is implicated in a range of neurological and psychiatric conditions. nih.gov Consequently, the development of PET radioligands that can selectively bind to specific sites on the NMDA receptor is of high scientific interest.

Research has focused on developing ligands for the open-channel state of the NMDA receptor, which is a target for several therapeutic agents. A significant advancement in this area has been the exploration of N-aryl-N′-methylguanidine derivatives. In a comprehensive study, researchers synthesized and evaluated a series of N′-3-(trifluoromethyl)phenyl derivatives of N-aryl-N′-methylguanidines as potential PET radioligands for the NMDA receptor's open channel. nih.govnih.gov

The rationale for incorporating the trifluoromethylphenyl moiety stemmed from earlier findings that replacing an iodo-substituent with a trifluoromethyl group could enhance binding affinity. nih.gov This led to the synthesis of a lead compound, an N-(1-naphthyl)-N′-methylguanidine with an N′-3-(trifluoromethyl)phenyl group. nih.gov The synthesis of this class of compounds was achieved by reacting an appropriate N-arylcyanamide with an N-methyl-3-(trifluoromethyl)aniline hydrochloride. nih.gov

While the direct use of 2-Methyl-3-(trifluoromethyl)aniline was not explicitly detailed, the successful synthesis and promising in vitro properties of derivatives from the closely related N-methyl-3-(trifluoromethyl)aniline highlight the importance of the trifluoromethylaniline scaffold in this context. The study identified several compounds with low nanomolar affinity for the phencyclidine (PCP) binding site within the NMDA receptor channel, a desirable characteristic for a PET radioligand. nih.govnih.gov

These findings underscore the significant contribution of trifluoromethylaniline derivatives to the design and synthesis of novel PET imaging agents for the NMDA receptor. The continued exploration of this chemical space holds promise for the development of a clinically viable radioligand to better understand the role of NMDA receptors in health and disease.

Data Tables

| Compound Class | Key Structural Feature | Target | Significance in PET Radioligand Development |

| N-aryl-N′-methylguanidines | N′-3-(trifluoromethyl)phenyl group | NMDA Receptor (Open Channel) | Enhanced binding affinity, potential for developing high-affinity PET radioligands for imaging NMDA receptor function. |

Utility in Agrochemical and Advanced Materials Science

Design and Synthesis of Crop Protection Agents

2-Methyl-3-(trifluoromethyl)aniline is an essential precursor in the creation of next-generation crop protection agents. tuodaindus.com The incorporation of the trifluoromethyl (CF₃) group is a well-established strategy in agrochemical design to enhance the efficacy and stability of active ingredients. researchgate.net

Novel Strobilurin-Class Fungicides

Strobilurins are a vital class of agricultural fungicides inspired by a natural product, Strobilurin A. asianpubs.org Research has focused on synthesizing analogues with greater stability and a broader spectrum of activity. asianpubs.orglew.ro A key avenue of this research involves integrating fluorine-containing moieties to boost performance.

Studies have shown that strobilurin analogues incorporating a trifluoromethylphenyl group exhibit potent fungicidal properties. For instance, a series of novel ω-methoxyacrylate analogues were synthesized by combining a substituted pyrimidine (B1678525) with a strobilurin pharmacophore. researchgate.net Within this series, the compound featuring a 3-trifluoromethylphenyl group demonstrated superior antifungal activity against several tested fungi when compared to the widely used commercial fungicide, Azoxystrobin (B1666510). researchgate.net Similarly, the synthesis of novel bis(trifluoromethyl)phenyl-based strobilurin analogues has yielded compounds with higher efficacy against pathogens like Erysiphe graminis than commercial fungicides such as azoxystrobin and trifloxystrobin. nih.gov The utility of 2-methyl-3-(trifluoromethyl)aniline as a precursor for such structures lies in its ability to introduce the trifluoromethylphenyl fragment, which is crucial for enhancing biological activity. tuodaindus.com

Enhancing Efficacy and Photostability of Agrochemical Actives

The efficacy of an agrochemical is determined by its inherent biological activity and its stability in the field. The trifluoromethyl group, a defining feature of 2-methyl-3-(trifluoromethyl)aniline, is strongly electron-withdrawing, a property that can significantly influence the molecule's metabolic stability and binding affinity to its target site. tuodaindus.comsemanticscholar.org The strategic incorporation of fluorine is known to enhance target specificity and allow for reduced application rates. tuodaindus.com

Environmental factors, particularly sunlight, can lead to the photodegradation of pesticides, reducing their effectiveness. researchgate.netnih.gov The chemical structure of a pesticide is a primary determinant of its photostability. While organophosphates and carbamates can be susceptible to degradation by sunlight, other classes, like some organochlorines, are more persistent. nih.gov The introduction of trifluoromethyl groups can improve the environmental stability of agrochemicals. researchgate.net This enhanced stability helps control the environmental persistence of the active ingredient, ensuring a more predictable and effective performance profile. tuodaindus.com

Functional Materials Development

The unique properties of 2-methyl-3-(trifluoromethyl)aniline make it a valuable intermediate in the synthesis of specialized polymers and materials designed for high-performance applications. tuodaindus.com

High-Performance Fluorinated Polymers and Specialty Materials

2-Methyl-3-(trifluoromethyl)aniline serves as a key building block for high-performance fluorinated polymers. The presence of the trifluoromethyl group imparts exceptional characteristics to the resulting materials, including high thermal stability, robust chemical resistance, and unique surface properties. tuodaindus.com These attributes are critical in demanding industrial environments.

A case study in the semiconductor industry highlights this utility: a novel fluorinated polyamide was developed using 2-methyl-3-(trifluoromethyl)aniline. The resulting material, used for components in semiconductor processing equipment, demonstrated exceptional resistance to plasma, leading to a 300% improvement in service lifetime while maintaining dimensional stability at operating temperatures up to 280°C. tuodaindus.com

Electronic Materials with Tuned Electronic Properties

In the field of electronics, 2-methyl-3-(trifluoromethyl)aniline plays a strategic role in the development of advanced organic materials. The potent electron-withdrawing nature of the trifluoromethyl group is used to modify and fine-tune the electronic properties of the final material. tuodaindus.com This modulation is essential for creating organic semiconductors, photoresist materials, and other electronic chemical formulations with specific performance characteristics. tuodaindus.com The methyl group on the aniline (B41778) ring also influences molecular packing and processing characteristics, providing another level of control in material design. tuodaindus.com

Specialty Dyes and Pigments with Enhanced Lightfastness

The compound is also a valuable precursor in the synthesis of high-performance specialty dyes and pigments. tuodaindus.com The trifluoromethyl group enhances the lightfastness and chemical stability of colorants by leveraging its unique electronic effects on the chromophore systems. tuodaindus.com This results in dyes and pigments that are more resistant to fading and degradation under harsh conditions.

An industrial application of this is seen in the development of a new series of high-performance pigments for automotive coatings. By incorporating 2-methyl-3-(trifluoromethyl)aniline into the pigment structure, a leading manufacturer achieved exceptional weather resistance, with less than a 5% color shift after 4,000 hours of accelerated weathering tests. These pigments also showed excellent chemical resistance to automotive fluids and cleaning agents. tuodaindus.com

Computational and Theoretical Chemistry Studies

Quantum Mechanical Investigations

Quantum mechanical calculations are fundamental to modern chemical research, offering a powerful lens through which to view molecular systems. For 2-Methyl-3-(trifluoromethyl)aniline, these investigations are primarily conducted using Density Functional Theory (DFT) and ab initio methods, which provide a detailed description of its electronic properties.

Density Functional Theory (DFT) is a mainstay of computational chemistry, valued for its balance of accuracy and computational cost. Studies on substituted anilines frequently employ DFT methods, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combined with basis sets like 6-311++G(d,p) to optimize the molecular geometry and calculate electronic properties. researchgate.netacs.org These calculations determine the molecule's ground-state energy, electron density distribution, and orbital energies. The presence of both an electron-donating methyl group and a strongly electron-withdrawing trifluoromethyl group on the aniline (B41778) ring makes DFT an essential tool for understanding the nuanced electronic effects that govern the molecule's structure and reactivity. acs.orgnih.gov

Ab initio molecular orbital methods, such as Hartree-Fock (HF), are derived directly from theoretical principles without the inclusion of experimental data. wayne.edu While often more computationally intensive than DFT, HF calculations, particularly with larger basis sets, provide a fundamental description of the molecular orbitals. researchgate.net For molecules like 2-Methyl-3-(trifluoromethyl)aniline, ab initio methods are used to compute the electronic wave function and energies. researchgate.net These calculations serve as a baseline for more advanced correlated methods and are crucial for obtaining a pure, theory-based understanding of the molecule's electronic configuration. researchgate.netwayne.edu Comparing HF results with DFT findings allows for a more comprehensive assessment of the electronic structure. scholarsresearchlibrary.com

Electronic and Molecular Structure Characterization

The data generated from quantum mechanical calculations are used to characterize the molecule's electronic and structural features in detail. Key aspects include the analysis of frontier molecular orbitals, the mapping of the electrostatic potential, and the prediction of vibrational spectra.

Frontier Molecular Orbital (FMO) theory is a critical tool for predicting chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. libretexts.org For 2-Methyl-3-(trifluoromethyl)aniline, the HOMO is expected to be localized primarily on the benzene (B151609) ring and the nitrogen atom of the amino group, which are the most electron-rich regions. Conversely, the LUMO is anticipated to be distributed over the aromatic ring with a significant contribution from the electron-withdrawing trifluoromethyl group.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. nih.gov A smaller gap suggests that the molecule is more easily excitable and more chemically reactive. DFT calculations provide quantitative values for these orbital energies.

Table 1: Representative Frontier Molecular Orbital Energies (Calculated)

| Parameter | Energy (eV) |

|---|---|

| HOMO | Value |

| LUMO | Value |

| HOMO-LUMO Gap (ΔE) | Value |

Note: Specific energy values are dependent on the level of theory (e.g., B3LYP/6-311++G(d,p)) and are presented here as representative placeholders.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich or electron-poor. uni-muenchen.de The MEP is mapped onto the molecule's surface, with different colors indicating varying potential. wolfram.comreadthedocs.io

Red/Yellow: Regions of negative electrostatic potential, indicating electron-rich areas susceptible to electrophilic attack.

Blue: Regions of positive electrostatic potential, indicating electron-poor areas susceptible to nucleophilic attack.

Green: Regions of neutral potential.

For 2-Methyl-3-(trifluoromethyl)aniline, the MEP map would predictably show a region of high electron density (red) around the nitrogen atom of the amino group due to the presence of its lone pair of electrons. mdpi.com Conversely, the hydrogen atoms of the amino group and the area around the highly electronegative fluorine atoms of the trifluoromethyl group would exhibit a positive electrostatic potential (blue), marking them as potential sites for nucleophilic interaction. researchgate.netbhu.ac.in MEP analysis is invaluable for predicting intermolecular interactions and the molecule's reactivity patterns. uni-muenchen.de

Computational methods are extensively used to predict the vibrational spectra (Fourier-Transform Infrared and Fourier-Transform Raman) of molecules. brehm-research.de By performing frequency calculations using DFT (e.g., at the B3LYP/6-311++G(d,p) level), a set of harmonic vibrational frequencies corresponding to the normal modes of the molecule can be obtained. researchgate.netresearchgate.net These theoretical frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the computational method, leading to excellent agreement with experimental spectra. researchgate.net

This analysis allows for the precise assignment of each vibrational band to a specific molecular motion, such as stretching, bending, or torsion of functional groups. For 2-Methyl-3-(trifluoromethyl)aniline, key vibrational modes include the N-H stretching of the amine group, the C-F stretching of the trifluoromethyl group, and various vibrations of the aromatic ring.

Table 2: Predicted Characteristic Vibrational Frequencies for 2-Methyl-3-(trifluoromethyl)aniline

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|

| N-H Asymmetric Stretch | ~3500 | Medium |

| N-H Symmetric Stretch | ~3400 | Medium |

| Aromatic C-H Stretch | 3050-3100 | Weak-Medium |

| CH₃ Asymmetric Stretch | ~2980 | Weak |

| CH₃ Symmetric Stretch | ~2930 | Weak |

| C=C Aromatic Stretch | 1580-1620 | Strong |

| NH₂ Scissoring | 1600-1640 | Medium |

| C-F Asymmetric Stretch | ~1170 | Very Strong |

| C-F Symmetric Stretch | ~1130 | Very Strong |

| C-N Stretch | 1250-1350 | Strong |

Note: These are representative values based on DFT calculations for similar aniline derivatives. Actual experimental values may vary.

This predictive capability is crucial for interpreting experimental spectroscopic data and confirming the molecular structure. scholarsresearchlibrary.com

Nuclear Magnetic Resonance (NMR) Chemical Shift Computations (¹H, ¹³C)

Computational chemistry provides powerful tools for predicting the Nuclear Magnetic Resonance (NMR) spectra of molecules like 2-Methyl-3-(trifluoromethyl)aniline, offering insights that complement experimental data. The theoretical calculation of ¹H and ¹³C NMR chemical shifts is commonly performed using the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net This approach is frequently implemented within the framework of Density Functional Theory (DFT), often utilizing hybrid functionals like B3LYP. researchgate.net

The process involves first optimizing the molecular geometry of 2-Methyl-3-(trifluoromethyl)aniline at a chosen level of theory and basis set (e.g., B3LYP/6-311++G(d,p)). researchgate.net Following optimization, the GIAO method is used to calculate the absolute isotropic shielding tensors for each nucleus. These shielding values (σ) are then converted into chemical shifts (δ) by referencing them against the computed shielding of a standard, typically Tetramethylsilane (TMS), using the formula: δ_sample = σ_TMS - σ_sample. researchgate.net

For 2-Methyl-3-(trifluoromethyl)aniline, computational models predict distinct chemical shifts for the aromatic protons and carbons, influenced by the electronic effects of the amino (-NH₂), methyl (-CH₃), and trifluoromethyl (-CF₃) groups. The electron-donating amino and methyl groups tend to increase shielding (lower chemical shifts), while the strongly electron-withdrawing trifluoromethyl group causes significant deshielding (higher chemical shifts), particularly for nearby nuclei. researchgate.net

Calculations for related trifluoromethyl-substituted anilines have demonstrated good correlation between theoretical and experimental shifts, validating the utility of these computational methods. researchgate.net

Table 1: Representative Computed NMR Chemical Shifts (δ, ppm) for 2-Methyl-3-(trifluoromethyl)aniline (Note: These values are illustrative, based on typical computational outputs and known substituent effects. Actual computed values may vary based on the specific level of theory and solvent model used.)

| Atom Type | Atom Position | Computed ¹H Shift (ppm) | Computed ¹³C Shift (ppm) |

| Carbon | C1 (C-NH₂) | - | 145.2 |

| Carbon | C2 (C-CH₃) | - | 120.5 |

| Carbon | C3 (C-CF₃) | - | 131.8 (q, J ≈ 32 Hz) |

| Carbon | C4 | - | 129.5 |

| Carbon | C5 | - | 118.0 |

| Carbon | C6 | - | 125.7 |

| Carbon | -CH₃ | 2.15 | 14.3 |

| Carbon | -CF₃ | - | 124.1 (q, J ≈ 272 Hz) |

| Hydrogen | H4 | 7.10 | - |

| Hydrogen | H5 | 6.85 | - |

| Hydrogen | H6 | 7.20 | - |

| Hydrogen | -NH₂ | 3.90 (br s) | - |

UV-Visible Electronic Spectra Simulation

The electronic absorption properties of 2-Methyl-3-(trifluoromethyl)aniline can be investigated computationally through simulation of its UV-Visible spectrum. Time-Dependent Density Functional Theory (TD-DFT) is the most common and effective method for this purpose, providing insights into electronic transitions and absorption maxima (λ_max). researchgate.net

The simulation begins with the ground-state optimized geometry of the molecule. Using this structure, TD-DFT calculations are performed to determine the excitation energies and oscillator strengths of the lowest-energy electronic transitions. researchgate.net These transitions typically involve the promotion of an electron from a high-energy occupied molecular orbital to a low-energy unoccupied molecular orbital.

For anilines, the key molecular orbitals involved are the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). In 2-Methyl-3-(trifluoromethyl)aniline, the HOMO is expected to have significant contributions from the aromatic π-system and the nitrogen lone pair of the amino group. smolecule.com Conversely, the strongly electron-withdrawing trifluoromethyl group substantially lowers the energy of the LUMO, which is primarily located on the electron-deficient regions of the aromatic ring. smolecule.com

The calculated excitation energies correspond to the wavelengths of light the molecule absorbs. The main electronic transitions responsible for the features in the UV-Vis spectrum are typically π → π* and n → π* transitions. The simulated spectrum can predict the λ_max values, which can then be compared with experimentally recorded spectra for validation.

Table 2: Simulated Electronic Transition Data for 2-Methyl-3-(trifluoromethyl)aniline (Note: Data is representative of typical TD-DFT/B3LYP results.)

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 4.25 | 292 | 0.045 | HOMO → LUMO |

| S₀ → S₂ | 4.98 | 249 | 0.110 | HOMO-1 → LUMO |

| S₀ → S₃ | 5.56 | 223 | 0.230 | HOMO → LUMO+1 |

Molecular Modeling and Dynamics

Conformational Analysis and Torsional Flexibility

The three-dimensional structure and flexibility of 2-Methyl-3-(trifluoromethyl)aniline are dictated by the rotational freedom around its single bonds and the steric and electronic interactions between its substituent groups. Computational conformational analysis is used to explore the molecule's potential energy surface and identify its most stable conformations.

Computational studies, typically performed by scanning the potential energy surface through systematic rotation (torsional scans) of specific dihedral angles, can quantify the energy barriers associated with these rotations. For instance, the rotation of the C-N bond of the amino group is influenced by the adjacent methyl group. The planarity of the amino group with the benzene ring is a balance between p-π conjugation, which favors planarity, and steric repulsion from the ortho-methyl group, which may cause some deviation. smolecule.com Molecular modeling can precisely calculate the energy cost of this pyramidalization.

The results of a conformational analysis can identify the global minimum energy structure and other low-energy conformers, providing a detailed picture of the molecule's preferred shapes.

Intermolecular Interactions and Ligand Binding Affinities

2-Methyl-3-(trifluoromethyl)aniline can participate in a variety of non-covalent intermolecular interactions that are critical for its behavior in condensed phases and its potential as a ligand for biological targets. Computational methods are essential for characterizing and quantifying these interactions to predict binding affinities.

The primary interaction motifs include:

Hydrogen Bonding: The amino group (-NH₂) can act as a hydrogen bond donor, while the nitrogen atom's lone pair can act as an acceptor. smolecule.com Furthermore, the fluorine atoms of the trifluoromethyl group, being highly electronegative, can participate in weak C-F···H hydrogen bonds. smolecule.comresearchgate.net

Multipolar Interactions: The trifluoromethyl group is a key feature for enhancing ligand binding affinity. nih.gov The highly polarized C-F bonds can engage in favorable multipolar interactions with polar groups in a receptor binding pocket, such as the backbone carbonyls of proteins. nih.gov These fluorine-carbonyl interactions can significantly contribute to binding energy. nih.gov

Hydrophobic and van der Waals Interactions: The aromatic ring and the methyl group provide hydrophobic surfaces that can engage in favorable van der Waals and π-stacking interactions with nonpolar residues in a binding site.

Computational techniques like molecular docking and molecular dynamics (MD) simulations are used to model the binding of 2-Methyl-3-(trifluoromethyl)aniline to a target protein. Docking predicts the preferred binding pose and provides a scoring function to estimate binding affinity. MD simulations can then be used to assess the stability of the predicted pose and to calculate binding free energies using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). These studies have shown that incorporating trifluoromethyl groups can increase ligand binding affinity by as much as 10-fold, not only due to direct interactions but also through effects on desolvation. nih.gov The strategic placement of the CF₃ group in this molecule makes it a valuable fragment in designing ligands with enhanced binding properties.

Environmental Fate and Degradation Pathways of Trifluoromethylated Aniline Derivatives Broader Context

Abiotic Transformation Processes

Abiotic degradation involves non-biological processes that transform chemical compounds in the environment. For trifluoromethylated anilines, these processes primarily include reactions initiated by light (photodegradation) and chemical reactions with other environmental constituents, such as water (hydrolysis) or through electron transfer (redox reactions). navy.mil

Photodegradation, or photolysis, is a key abiotic process driven by sunlight. For aromatic compounds like anilines, this process can be initiated by the absorption of light, leading to the formation of reactive species.

Visible-light-induced reactions have been shown to promote the radical trifluoromethylation of free anilines, indicating that light energy can initiate reactions involving the trifluoromethyl group. nih.gov In environmental settings, similar light-induced mechanisms could contribute to the transformation of trifluoromethylated anilines. The process often involves a photocatalyst that, upon light absorption, can generate highly reactive trifluoromethyl radicals from a source. researchgate.net These radicals can then react with other molecules. For instance, a common mechanism involves the single electron transfer from an excited photocatalyst to a trifluoromethyl source, which then decomposes to produce CF3 radicals. These radicals can add to the aniline (B41778) derivative, leading to further reactions and eventual degradation.

Studies on the photodegradation of general aniline in the presence of freshwater algae have shown that reactive oxygen species (ROS), such as hydroxyl radicals and singlet oxygen, are the main drivers of degradation. nih.gov It is plausible that similar ROS generated photochemically in natural waters could contribute to the transformation of more complex structures like trifluoromethylated anilines.

Table 1: Key Factors in the Photodegradation of Aniline Derivatives

| Factor | Role in Photodegradation | Relevant Findings |

|---|---|---|

| Light Source | Initiates the reaction by providing energy. | Visible light has been demonstrated to promote radical reactions involving anilines. nih.gov |

| Photocatalysts | Absorb light and facilitate the formation of reactive species. | Iridium complexes (e.g., Ir(ppy)3) and organic dyes (e.g., Rose Bengal) are effective photocatalysts in laboratory settings. |

| Reactive Species | Directly attack and degrade the aniline compound. | Trifluoromethyl (CF3) radicals and Reactive Oxygen Species (ROS) like hydroxyl radicals (•OH) and singlet oxygen (¹O₂) are key intermediates. nih.gov |

| Environmental Media | Influences the type and concentration of reactive species. | In aqueous systems with algae, ROS are photogenerated, accelerating aniline degradation. nih.gov |

Chemical Hydrolysis: Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The trifluoromethyl group is generally resistant to hydrolysis. However, under certain conditions, such as in the presence of a base, the hydrolysis of a -CF3 group can occur. acs.org Research has demonstrated that facile trifluoromethyl hydrolysis can be a viable synthetic pathway to create carboxylic acid groups from trifluoromethyl groups on heterocyclic compounds, suggesting this transformation is possible under specific chemical environments. researchgate.net The presence of other functional groups on the aniline ring can influence the susceptibility of the trifluoromethyl group to hydrolysis.

Redox Reactions: Redox (reduction-oxidation) reactions involve the transfer of electrons and are fundamental to the transformation of contaminants in the environment. solubilityofthings.com These reactions can be mediated by minerals present in soil and sediment. navy.mil

Anilines can undergo oxidation reactions. For example, potassium permanganate (Mn(VII)) has been shown to oxidize anilines in aqueous solutions. nih.gov The reaction kinetics are pH-dependent, with the rate of oxidation generally decreasing as the pH increases from 5 to 9. nih.gov In natural environments, manganese oxides and other minerals can act as oxidizing agents. nih.gov Conversely, under reducing conditions found in some groundwater and sediments, nitroaromatic compounds (which can be precursors to or degradation products of anilines) can be reduced to anilines. youtube.com Redox reactions are crucial in biogeochemical cycles and the degradation of pollutants, where microorganisms often play an indirect role by creating the necessary reducing or oxidizing conditions. navy.mil

Biotic Transformation Processes

Biotic transformations are driven by living organisms, primarily microorganisms like bacteria and fungi. These processes are essential for the natural attenuation of many organic pollutants. zju.edu.cn

The biodegradation of organofluorine compounds presents a challenge to microorganisms due to the strength and stability of the carbon-fluorine (C-F) bond. nih.govucd.ie However, numerous studies have shown that microbial degradation of fluorinated compounds, including anilines, is possible, although often at slow rates. nih.govnih.gov

The degree of fluorine substitution significantly affects biodegradability. Studies on 4-Fluoroaniline, 2,4-Difluoroaniline, and 2,3,4-Trifluoroaniline have shown that as the number of fluorine substituents increases, a longer enrichment time is required for microbial cultures to achieve degradation, and the maximum specific degradation rate decreases. nih.gov This suggests that trifluoromethylated anilines may be more recalcitrant than their lesser-fluorinated counterparts.

Microbial degradation often begins with an attack on a part of the molecule other than the C-F bond. mdpi.com For many polyfluorinated compounds, initial metabolic activation occurs at non-fluorinated functionalities, which can then activate the C-F bonds for subsequent cleavage. mdpi.com For trifluoromethylated aromatics like benzotrifluoride, microbes have been shown to cause defluorination indirectly. The initial step is often the addition of oxygen to the aromatic ring. mdpi.com

Table 2: Effect of Fluorine Substitution on Aerobic Biodegradation of Fluoroanilines

| Compound | Enrichment Time (days) | Max. Specific Degradation Rate (mg FA / g VSS h) |

|---|---|---|

| 4-Fluoroaniline (4-FA) | 26 | 22.48 ± 0.55 |

| 2,4-Difluoroaniline (2,4-DFA) | 51 | 15.27 ± 2.04 |

| 2,3,4-Trifluoroaniline (2,3,4-TFA) | 165 | 8.84 ± 0.93 |

Data sourced from a study on mixed bacterial cultures. nih.gov

The metabolic pathways for fluorinated anilines have been investigated in various organisms. A key enzyme system involved is cytochrome P-450 monooxygenase. nih.govnih.gov

The position of the fluorine substituent is critical. When the para-position of the aniline ring is not fluorinated, cytochrome P-450 dependent monooxygenation typically results in the formation of a para-hydroxylated derivative. nih.gov However, for anilines with a fluorine substituent at the para-position, this enzymatic reaction can lead to the formation of a fluoride anion and a reactive benzoquinoneimine as the primary products. nih.govnih.gov This represents a direct bioactivation pathway.

In the presence of reducing agents like NAD(P)H, the reactive benzoquinoneimine can be chemically reduced to the corresponding 4-hydroxyaniline, which can then be conjugated (e.g., with sulfate or glucuronide) and excreted. nih.gov

Another proposed pathway for dehalogenation involves the binding of a fluoro-containing (semi)quinoneimine metabolite to proteins. nih.gov A third pathway involves the autooxidation of unstable fluorohydroxyaniline intermediates, which can spontaneously lose a fluoride anion. nih.gov The initial step in the degradation of aniline itself by bacteria like Delftia sp. AN3 involves aniline dioxygenase, which converts aniline to catechol. zju.edu.cnnih.gov This catechol intermediate is then further degraded via ring cleavage. nih.gov For trifluoromethylated anilines, a similar initial dioxygenase attack on the aromatic ring is a plausible first step, leading to a fluorinated catechol derivative.

Characterization of Environmental Degradation Products

Identifying the products formed during the degradation of trifluoromethylated anilines is essential for a complete understanding of their environmental fate.

Based on the metabolic pathways identified, several types of degradation products can be anticipated.

Reactive Intermediates : The enzymatic oxidation of fluorinated anilines can produce highly reactive intermediates such as benzoquinoneimines and semiquinoneimines. nih.gov

Hydroxylated Derivatives : The reduction of benzoquinoneimine intermediates can lead to the formation of more stable hydroxylated compounds, such as 4-hydroxyaniline derivatives. nih.gov

Inorganic Fluoride : Successful cleavage of the C-F bond, a process known as defluorination, results in the release of inorganic fluoride (F⁻) into the environment. nih.govnih.gov

Ring-Cleavage Products : If the aromatic ring is opened, as seen in the degradation of catechol, a series of aliphatic carboxylic acids are formed, which can eventually be mineralized to carbon dioxide and water. nih.gov

Polymerized Products : Anilines can also undergo oxidative coupling reactions to form dimers and polymers, which may become incorporated into soil organic matter, forming non-extractable residues. semanticscholar.org

Advanced Analytical Techniques for Metabolite Identification